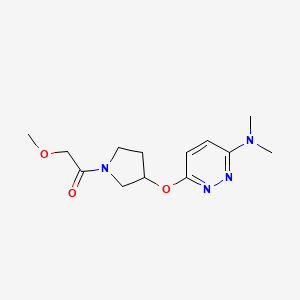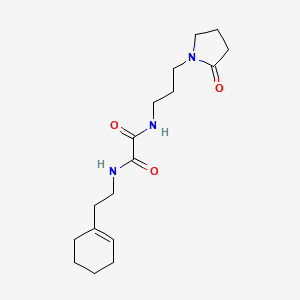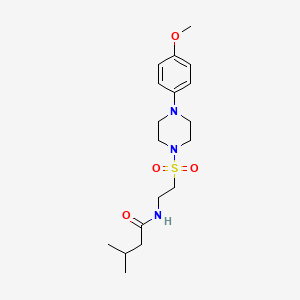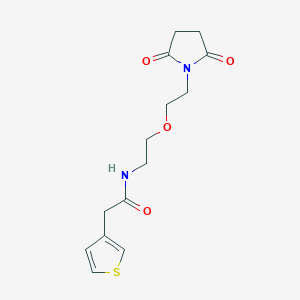![molecular formula C13H17ClN4S B2437136 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine CAS No. 1206993-02-3](/img/structure/B2437136.png)
2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
1. Pharmacological Activity Prediction
2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine and similar compounds have been studied in quantitative structure-activity relationship (QSAR) analysis. This research helps in predicting the pharmacological activity of new drug candidates based on chromatographic and biological activity data, particularly for H1-antihistamine activity (Brzezińska, Kośka, & Walczyński, 2003).
2. Antimicrobial Synthesis and Evaluation
Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This includes the synthesis of compounds exhibiting antibacterial and antifungal activities, such as those derived from 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).
3. Anti-inflammatory Activity Assessment
Some derivatives of this compound have been synthesized and their in-vitro and in-vivo anti-inflammatory activities have been evaluated. These studies contribute to understanding the potential therapeutic uses of such compounds in treating inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).
4. Electrochemical Synthesis and Oxidation Studies
Research has been conducted on the electrochemical synthesis of arylthiobenzazoles using derivatives of this compound. This study explores the electrochemical oxidation processes and the potential applications of these compounds in various chemical syntheses (Amani & Nematollahi, 2012).
5. Anticancer Activity Analysis
Some piperazine derivatives, including those similar to this compound, have been evaluated for their anticancer activity. This research is vital in understanding how these compounds can be used in developing new cancer therapies (Turov, 2020).
Mécanisme D'action
Target of Action
The primary targets of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, a process catalyzed by the COX and 5-lipoxygenase pathways . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins, affecting the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which is known to mediate these physiological responses .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine are largely attributed to its interaction with various enzymes and proteins. For instance, it has been found to exhibit anti-inflammatory and analgesic activities, which are believed to be mediated through the inhibition of cyclo-oxygenase (COX) pathways . This compound interacts with COX enzymes, which play a crucial role in the biosynthesis of prostaglandins, key mediators of inflammation and pain .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by impacting cell signaling pathways and gene expression . It has been suggested that this compound may exert its effects by modulating the activity of key enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and mediating its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and can exert long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dependent on the dosage administered . While specific threshold effects have not been reported, it is known that high doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
It is known that this compound interacts with enzymes involved in the COX pathways, which play a crucial role in the metabolism of arachidonic acid to prostaglandins .
Propriétés
IUPAC Name |
2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4S/c14-10-1-2-11-12(9-10)19-13(16-11)18-7-5-17(4-3-15)6-8-18/h1-2,9H,3-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGDOKZDVPPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)
![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)


![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2437067.png)

![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate](/img/structure/B2437071.png)
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2437072.png)

![Ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2437075.png)
